REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:21])[C:5]([CH3:20])([CH3:19])[CH2:6][CH2:7][CH2:8][CH2:9][CH:10]=[CH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[Cl:18])[CH3:2].[BrH:22]>C(O)(=O)C>[CH2:1]([O:3][C:4](=[O:21])[C:5]([CH3:20])([CH3:19])[CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH:11]([Br:22])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[Cl:18])[CH3:2]
|
Name
|
8-(2-Chlorophenyl)-2,2-dimethyl-oct-7-enoic acid ethyl ester
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CCCCC=CC1=C(C=CC=C1)Cl)(C)C)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
ice water
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated NaHCO3 solution (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product (10 g) was purified by column chromatography (200 g silica gel, eluting with ethyl acetate/heptane=1/20 to 1/10)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(CCCCCC(C1=C(C=CC=C1)Cl)Br)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.46 g | |
YIELD: PERCENTYIELD | 81.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |